Strategic Utilization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) in Targeted Drug Discovery
Strategic Utilization of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) in Targeted Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on privileged heterocyclic scaffolds. 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine (CAS 1301714-06-6) has emerged as a cornerstone building block in this domain[1]. By acting as a rigid, metabolically stable bioisostere for purines and indoles, the triazolopyridazine core provides optimal hydrogen-bonding geometry for target engagement[2]. Furthermore, the C6-bromine substituent serves as an ideal synthetic handle for palladium-catalyzed divergent functionalization, allowing researchers to rapidly generate vast libraries of therapeutic candidates.
Physicochemical Properties & Molecular Identity
Understanding the baseline molecular properties of a building block is critical for predicting the pharmacokinetic behavior of the downstream drug product. The fused bicyclic nature of this compound offers a highly favorable polar surface area for both systemic and central nervous system (CNS) applications[3].
| Property | Value |
| IUPAC Name | 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine |
| CAS Registry Number | 1301714-06-6 |
| EC Number | 186-646-5 |
| Molecular Formula | C5H3BrN4 |
| Molecular Weight | 199.01 g/mol |
| Isotopic Mass Signature | m/z 198.95 (79Br) / 200.95 (81Br) in 1:1 ratio |
| Structural Class | Fused Bicyclic Heteroaromatic |
Structural Rationale & Bioisosterism
The selection of the [1,2,4]triazolo[1,5-b]pyridazine core over traditional monocyclic or electron-rich bicyclic systems (e.g., indoles) is driven by three mechanistic advantages:
-
Kinase Hinge Binding: The nitrogen-rich core acts as a bidentate hydrogen-bond acceptor. The N-N bond of the pyridazine ring specifically interacts with the backbone amides of the kinase hinge region (such as Valine or Methionine residues), anchoring the molecule within the ATP-binding pocket[2].
-
Conformational Rigidity: The fused ring system mimics the cis-double bond geometry found in natural pharmacophores, locking the molecule into a rigid, entropically favored conformation that minimizes off-target binding[2].
-
Metabolic Stability: The electron-deficient nature of the pyridazine ring makes the scaffold highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability in electron-rich heterocycles.
Figure 1: Pharmacophore mapping of the triazolopyridazine core in target binding.
Synthetic Utility: The C6-Bromine Handle
The primary utility of CAS 1301714-06-6 lies in the reactivity of the C6-bromine bond. Because the adjacent nitrogen atoms withdraw electron density from the aromatic ring, the C-Br bond is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables divergent synthesis via cross-coupling reactions.
Figure 2: Palladium-catalyzed cross-coupling cycle for C6-functionalization.
Quantitative Reaction Optimization
To maximize yield and prevent catalyst poisoning, specific reagents must be selected based on the electron-deficient nature of the substrate.
| Reaction Type | Preferred Catalyst | Optimal Base | Solvent System | Mechanistic Rationale |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | Bidentate dppf ligand enforces cis-geometry, accelerating reductive elimination; water activates the boronic acid. |
| Buchwald-Hartwig | Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Toluene | BrettPhos facilitates challenging C-N bond formation; weak base prevents SNAr side reactions. |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | DMF | CuI acts as a co-catalyst for alkyne activation; Et₃N serves dual roles as base and ligand. |
Self-Validating Experimental Protocols
As an Application Scientist, it is vital to design protocols that are not merely procedural, but self-validating. The following methodology for the Suzuki-Miyaura cross-coupling of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine ensures real-time reaction monitoring and high-fidelity outcomes.
Step-by-Step Suzuki-Miyaura Functionalization
-
Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Dioxane provides excellent solubility for the organic components, while water is strictly required to dissolve the inorganic base and form the reactive hydroxyboronate intermediate necessary for transmetalation.
-
Reaction Execution: Purge the flask with N₂ for 5 minutes, then heat the mixture to 90 °C for 6–8 hours.
-
Validation Checkpoint (LC-MS): To ensure the system is self-validating, sample the reaction mixture via LC-MS. The starting material (CAS 1301714-06-6) exhibits a distinct isotopic signature at m/z 199.0 and 201.0 (1:1 ratio) due to the 79Br and 81Br isotopes. The complete disappearance of this doublet and the emergence of a single product mass peak confirms successful oxidative addition and coupling.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Applications in Modern Therapeutics
The derivatization of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine has directly led to the discovery of advanced preclinical and clinical candidates across multiple therapeutic areas:
-
Kinase Inhibitors (Oncology): The scaffold is heavily utilized in the development of PIM kinase inhibitors (PIM-1, PIM-2, PIM-3)[4]. By functionalizing the C6 position with various aromatic groups, researchers can optimize interactions with the solvent-exposed channel of the kinase, driving extreme subtype selectivity in proliferative diseases[4].
-
GPCR Antagonists (Neurology): Recent breakthroughs in neuropharmacology have utilized triazolopyridazine derivatives as high-quality antagonist tool compounds for the M5 Muscarinic Acetylcholine Receptor[5]. Compounds derived from this core demonstrate exquisite potency (IC₅₀ < 20 nM), excellent brain exposure, and high oral bioavailability, making them superior to older imidazo-pyridazine analogues which suffered from poor subtype selectivity[5].
References
-
European Chemicals Agency (ECHA). "6-bromo-[1,2,4]triazolo[1,5-b]pyridazine - Substance Identity and Properties." ECHA CHEM Database. Verified URL: [Link]
-
Journal of Medicinal Chemistry (ACS). "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." ACS Publications, 2024. Verified URL:[Link]
-
RSC Advances. "Bimetallic copper and zinc-catalyzed oxidative cycloaddition... a direct synthesis of 1,2,4-triazolo[1,5-b]pyridazines." Royal Society of Chemistry, 2017. Verified URL:[Link]
- World Intellectual Property Organization (WIPO). "6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors." Patent WO2012098387A1.
Sources
- 1. Bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles: a direct synthesis of 1,2,4-triazolo[1,5- b ]pyridazi ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06727E [pubs.rsc.org]
- 2. 3-Amino-4-mercapto-6-methylpyridazine|C5H7N3S [benchchem.com]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. WO2012098387A1 - 6, 7-ring-fused triazolo [4, 3 - b] pyridazine derivatives as pim inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
